molecular formula C17H13ClN4O B159172 alpha-Hydroxyalprazolam CAS No. 37115-43-8

alpha-Hydroxyalprazolam

Cat. No.: B159172
CAS No.: 37115-43-8
M. Wt: 324.8 g/mol
InChI Key: ZURUZYHEEMDQBU-UHFFFAOYSA-N
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Description

alpha-Hydroxyalprazolam is a primary metabolite of alprazolam, a benzodiazepine widely prescribed for anxiety and panic disorders . It is also a metabolite of adinazolam, another benzodiazepine derivative . Structurally, it retains the triazolobenzodiazepine core but features a hydroxyl group at the alpha position of the methyl side chain (molecular formula: C₁₇H₁₃ClN₄O, molecular weight: 324.76 g/mol) . Its formation occurs via hepatic cytochrome P450-mediated oxidation, and it is pharmacologically active, contributing to alprazolam’s overall effects .

Analytically, this compound is a critical biomarker in urine drug testing to confirm alprazolam consumption and monitor patient compliance or misuse . Its detection requires specialized techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low urinary concentrations and structural similarity to other benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?-hydroxy Alprazolam involves the hydroxylation of Alprazolam. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the Alprazolam molecule.

Industrial Production Methods

Industrial production of ?-hydroxy Alprazolam often employs biotechnological approaches, utilizing genetically engineered microorganisms expressing cytochrome P450 enzymes. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

?-hydroxy Alprazolam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Alprazolam, each with distinct pharmacological properties .

Scientific Research Applications

Key Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 12 hours
Peak plasma concentrationCmax ~ 1.36 ng/mL
BioavailabilityHigh (due to extensive first-pass metabolism)

Therapeutic Monitoring

Alpha-hydroxyalprazolam is crucial in therapeutic drug monitoring (TDM) for patients on alprazolam therapy. Its presence can indicate compliance and help assess the pharmacological response.

  • Case Study : In a study involving patients with panic disorder, α-hydroxyalprazolam levels were correlated with therapeutic outcomes, highlighting its role as a biomarker for effective treatment .

Toxicology and Forensic Analysis

The detection of α-hydroxyalprazolam in biological samples is vital for forensic toxicology. It aids in understanding drug exposure and potential overdose situations.

  • Case Report : A newborn exhibited respiratory distress due to maternal alprazolam use during pregnancy. Both alprazolam and α-hydroxyalprazolam were detected in the newborn's biological samples, emphasizing the importance of monitoring benzodiazepine metabolites in clinical settings .

Drug Interactions

Research indicates that α-hydroxyalprazolam may interact with other medications metabolized by CYP3A4, leading to altered pharmacokinetics of co-administered drugs.

  • Study Findings : In patients receiving multiple medications, the presence of α-hydroxyalprazolam was associated with increased plasma concentrations of certain drugs, necessitating dose adjustments .

Side Effects and Withdrawal

The presence of α-hydroxyalprazolam may contribute to side effects associated with alprazolam use, including sedation and cognitive impairment. Understanding its role can aid in managing these effects.

  • Research Insight : A study reported that patients experiencing withdrawal symptoms from alprazolam had detectable levels of α-hydroxyalprazolam, suggesting its involvement in rebound anxiety and withdrawal syndromes .

Comparison with Similar Compounds

Comparison with Similar Benzodiazepine Compounds

Structural and Metabolic Differences

Table 1: Structural and Metabolic Profiles

Compound Molecular Formula Molecular Weight (g/mol) Primary Metabolic Pathway Parent Drug(s)
alpha-Hydroxyalprazolam C₁₇H₁₃ClN₄O 324.76 CYP3A4 oxidation of alprazolam Alprazolam, Adinazolam
7-Aminoclonazepam C₁₅H₁₀ClN₅O₂ 315.73 Reduction of clonazepam’s nitro group Clonazepam
Nordiazepam C₁₅H₁₁ClN₂O 270.71 N-demethylation of diazepam, clorazepate Diazepam, Clorazepate
Oxazepam C₁₅H₁₁ClN₂O₂ 286.71 Glucuronidation of nordiazepam Nordiazepam, Temazepam
Temazepam C₁₇H₁₃ClN₂O₂ 300.75 Direct conjugation (glucuronide) Metabolite of diazepam pathway
Lorazepam C₁₅H₁₀Cl₂N₂O₂ 321.16 Direct conjugation (glucuronide) Parent drug

Key Observations :

  • This compound is unique among benzodiazepine metabolites due to its hydroxylation at the alpha position, distinguishing it from 7-aminoclonazepam (nitro reduction) or nordiazepam (N-demethylation) .

Analytical Detection and Sensitivity

Table 2: Detection Methods and Urinary Concentrations

Compound Common Detection Methods Typical Urinary Concentration Range (ng/mL) LOQ* (ng/mL)
This compound GC-EIMS, LC-MS/MS 49–1,264 <10
7-Aminoclonazepam LC-MS/MS, Immunoassay 50–10,000 (screening cutoff) 5–10
Nordiazepam GC-MS, LC-MS/MS 100–5,000 10–20
Oxazepam GC-MS, LC-MS/MS 72–3,897 <10
Temazepam LC-MS/MS, Immunoassay 100–10,000 10–20
Lorazepam GC-EIMS, LC-MS/MS 100–476 <10

*LOQ = Limit of Quantitation

Key Findings :

  • This compound is detectable at lower concentrations (LOQ <10 ng/mL) compared to nordiazepam or temazepam, necessitating high-sensitivity methods like LC-MS/MS for accurate quantification .
  • Cross-reactivity in immunoassays is a challenge for benzodiazepines, but this compound is specifically targeted in confirmatory testing to avoid false positives from structurally similar drugs like oxazepam .

Clinical and Forensic Relevance

  • Compliance Monitoring: this compound’s presence in urine confirms alprazolam intake, distinguishing it from illicit benzodiazepines (e.g., etizolam) or non-prescribed analogs .
  • Metabolic Stability: Unlike oxazepam, which is a common terminal metabolite of multiple benzodiazepines, this compound is specific to alprazolam and adinazolam, enhancing its diagnostic value .
  • Stability in Specimens : Deuterated analogs (e.g., this compound-d5) are used as internal standards to improve quantification accuracy in LC-MS/MS workflows .

Biological Activity

Alpha-hydroxyalprazolam (α-OHALP) is a significant metabolite of alprazolam, a widely used benzodiazepine for the treatment of anxiety and panic disorders. Understanding the biological activity of α-OHALP is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of α-OHALP's biological activity.

Metabolism and Pharmacokinetics

Metabolism Pathways:
Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A43. The metabolism leads to the formation of two major metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam. Notably, α-OHALP exhibits approximately 66% binding affinity to GABA_A receptors compared to alprazolam, making it a biologically active metabolite with potential therapeutic implications .

Pharmacokinetic Properties:

  • Absorption: Alprazolam is well-absorbed orally, with peak plasma concentrations occurring within 1-2 hours.
  • Volume of Distribution: Ranges from 0.8 to 1.3 L/kg.
  • Protein Binding: Approximately 80%, primarily to serum albumin.
  • Half-Life: The elimination half-life of alprazolam is around 11 hours, while α-OHALP has a shorter half-life due to its rapid metabolism .

Biological Activity

Mechanism of Action:
Both alprazolam and α-OHALP exert their effects by enhancing GABAergic transmission through GABA_A receptor modulation. This action leads to increased chloride ion influx into neurons, resulting in a depressant effect on synaptic transmission, which is beneficial for alleviating anxiety symptoms .

Clinical Implications:
Research indicates that higher concentrations of α-OHALP may be associated with enhanced anxiolytic effects compared to its parent compound. A study demonstrated that individuals with higher expression levels of CYP3A43 in the brain produced more α-OHALP, potentially leading to variable drug responses in different populations .

Case Studies

  • Gestational Exposure Case Study:
    A notable case involved a newborn whose mother used alprazolam during pregnancy. The infant exhibited respiratory distress and symptoms consistent with neonatal withdrawal syndrome. Both alprazolam and α-OHALP were detected in various biological matrices (cord serum, urine, hair), indicating significant intrauterine exposure. The infant recovered after treatment but required follow-ups for potential long-term effects .
  • Withdrawal Symptoms:
    Another case highlighted hyperadrenergic states during alprazolam withdrawal, underscoring the importance of understanding both alprazolam and its metabolites' roles in withdrawal syndromes .

Table 1: Comparison of Alprazolam and this compound

PropertyAlprazolamThis compound
Binding Affinity100%66%
Metabolic PathwayCYP3A4CYP3A4, CYP3A43
Half-Life~11 hoursShorter than parent
Clinical UseAnxiety, Panic DisordersPotential anxiolytic effects

Table 2: Metabolite Concentrations in Biological Samples

Sample TypeAlprazolam Concentration (ng/mL)This compound Concentration (ng/mL)
Cord SerumDetectedDetected
Neonatal UrineDetectedDetected
MeconiumDetectedDetected

Research Findings

Recent studies have indicated that while α-OHALP has lower potency than alprazolam, its presence may contribute significantly to the overall pharmacological profile observed in patients using alprazolam. The differential metabolism observed in brain versus liver tissues suggests that local metabolism could lead to varying therapeutic outcomes based on individual genetic differences in enzyme expression .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting α-hydroxyalprazolam in biological matrices?

Gas chromatography with mass spectrometry (GC/MS) is widely used, particularly with derivatization steps (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to improve metabolite stability and sensitivity. For plasma, a validated protocol involves liquid-liquid extraction with toluene-methylene chloride, deuterated internal standards, and negative-ion chemical ionization to achieve a linear range of 0.25–50 ng/mL . For urine, solid-phase extraction with Bond Elut Certify columns and tert-butyldimethylsilyl derivatization enhances recovery (>90%) and reduces limits of quantitation to <10 ng/mL .

Q. How does α-hydroxyalprazolam form, and what is its pharmacological significance?

α-Hydroxyalprazolam is the primary active metabolite of alprazolam, produced via hepatic CYP3A4-mediated oxidation. It retains pharmacological activity, contributing to alprazolam's anxiolytic effects and potential toxicity. Its presence in urine or plasma is critical for monitoring alprazolam adherence, abuse, or overdose .

Q. What are the key challenges in differentiating α-hydroxyalprazolam from other benzodiazepine metabolites in forensic toxicology?

Co-elution with structurally similar metabolites (e.g., α-hydroxytriazolam) requires dual capillary column GC with nitrogen-phosphorus detectors or high-resolution mass spectrometry. Method validation must include specificity checks against common interferents like oxazepam and lorazepam .

Advanced Research Questions

Q. How can researchers address the "double-peak phenomenon" observed in alprazolam and α-hydroxyalprazolam pharmacokinetics?

In rodent models, oral alprazolam exhibits biphasic absorption due to delayed gastric emptying or enterohepatic recirculation. To confirm this, administer intravenous and oral doses, then use compartmental modeling (e.g., absorption models with delay sites) and statistical analysis of serum concentration-time curves. The phenomenon is corroborated by parallel double peaks in α-hydroxyalprazolam profiles .

Q. What experimental designs are optimal for studying drug interactions involving α-hydroxyalprazolam?

Randomized, double-blind, parallel-group studies in healthy volunteers can assess CYP3A4-mediated interactions. For example, co-administer alprazolam with a CYP3A4 inhibitor (e.g., nefazodone) and measure steady-state pharmacokinetics (Cmax, AUC, t1/2) of alprazolam, α-hydroxyalprazolam, and metabolites. Note that alprazolam doses may require adjustment due to 2-fold increases in plasma exposure .

Q. How do urinary concentration ranges of α-hydroxyalprazolam correlate with alprazolam dosing in clinical populations?

Dose-dependent increases in median urinary concentrations are observed, but variability is high (e.g., 49–1264 ng/mL in self-reported users). Use "box and whisker" plots to visualize dose-response relationships and account for inter-individual metabolic variability via mixed-effects modeling. Small sample sizes for rare metabolites (e.g., 4-hydroxyalprazolam) necessitate nonparametric statistical tests .

Q. What methodologies validate α-hydroxyalprazolam's role in fatal overdose cases?

Autopsy studies require full-scan GC-MS for qualitative identification and HPLC for quantification. Tissue distribution analysis (e.g., liver, bile, subclavian blood) distinguishes acute intoxication from chronic use. For example, a fatal alprazolam concentration of 2.1 mg/L in heart blood was linked to α-hydroxyalprazolam detection in liver but not cardiac tissue .

Q. Methodological Considerations

  • Sample Preparation : Use enzymatic hydrolysis (β-glucuronidase) for conjugated metabolites in urine .
  • Internal Standards : Deuterated analogs (e.g., α-hydroxyalprazolam-D5) improve quantification accuracy .
  • Validation Metrics : Report intra-/inter-assay precision (CV <15%), recovery rates (>66%), and linearity (R² >0.99) .

Properties

IUPAC Name

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUZYHEEMDQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190613
Record name alpha-Hydroxyalprazolam
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Molecular Weight

324.8 g/mol
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CAS No.

37115-43-8
Record name α-Hydroxyalprazolam
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Record name alpha-Hydroxyalprazolam
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Record name alpha-Hydroxyalprazolam
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Record name α-Hydroxyalprazolam
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Record name .ALPHA.-HYDROXYALPRAZOLAM
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Synthesis routes and methods I

Procedure details

An amount of 25 g of 1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine is dissolved in 200 ml of glacial acetic acid; there is then added to the solution 170 ml of 48% aqueous hydrobromic acid. The mixture is heated for 90 minutes at 80° and then cooled to 5°; while stirring is maintained, the mixture is adjusted to pH 6 with concentrated sodium hydroxide solution, and water as well as methylene chloride subsequently added. The organic phase is separated, washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated by evaporation. The residue is dissolved in ethyl acetate/methanol (9:1); the solution is filtered through a column of 150 g of silica gel (Merck, particle size 0.05 - 0.2 mm), and the column eluted with ethyl acetate/methanol (9:1) to (7:3). The eluate is concentrated by evaporation and the residue crystallised from ethyl acetate/ether to obtain 6-phenyl-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine-1-methanol, M.P. 210°-211°.
Name
1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
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25 g
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Synthesis routes and methods II

Procedure details

In the manner given in Preparation 1, a solution of 1,3-dihydro-7-chloro-5-phenyl-2H-1,4-benzodiazepine-2-thione in n-butyl alcohol is heated to reflux with hydroxyacetic acid hydrazide to give 8-chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 204°-206.5° C. Anal. calcd. for C17H13ClN4O: C, 62.87; H, 4.03; Cl, 10.92; N, 17.25. Found: C, 62.66; H, 14.11; Cl, 10.93; N, 17.25. Preparation 3 8-Nitro-1-(hydroxymethyl)-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
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Synthesis routes and methods III

Procedure details

A process according to claim 2 wherein estazolam is reacted with paraformaldehyde in xylene at 120° C. to 140° C. for a time sufficient to form 1-(hydroxymethyl)-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine;
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estazolam
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Synthesis routes and methods IV

Procedure details

The TLC test indicated that the reaction was not yet complete so another 1 g of paraformaldehyde was added 45 minutes after the first. Heating of the reaction mixture was continued at 125° C. After 1.5 hours total heating, a second TLC sample was taken and analyzed as above and it indicated that the estazolam was almost all consumed. To ensure complete reaction, another 0.5 g of paraformaldehyde was added and heating of the mixture was continued at 125° C. for another 45 minutes (2.25 hours total heating time), at which time testing by TLC analysis indicated reaction was substantially complete to form 1-(hydroxymethyl)-8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine.
Quantity
1 g
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estazolam
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0.5 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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